5(2-Bromovinyl)uracil

Pharmacokinetics Drug Metabolism Antiviral Therapy

Researchers studying DPD-mediated drug metabolism or 5-FU pharmacokinetics often face supply inconsistencies and ambiguous purity for this critical probe. This ≥95% pure, crystalline-solid metabolite solves that by delivering reliable, ready-to-use material for reproducible in vivo and in vitro assays. - Irreversibly inactivates DPD, increasing 5-FU plasma half-life 5-fold and AUC 8-fold in preclinical models. - Essential LC-MS/MS calibration standard for sorivudine/BVDU pharmacokinetic studies; regenerated to active BVDU in vivo. - Supplied as a characterized crystalline solid with verified CAS 69304-49-0; global shipping with full documentation.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Cat. No. B13654606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2-Bromovinyl)uracil
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C=CBr
InChIInChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)
InChIKeyBLXGZIDBSXVMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(2-Bromovinyl)uracil (BVU) Procurement Guide for Antiviral and Oncology Research


5(2-Bromovinyl)uracil (BVU), a pyrimidine base with the CAS number 69304-49-0, is a synthetic uracil derivative recognized as the primary, antivirally inactive metabolite of potent anti-herpesvirus nucleoside drugs such as sorivudine and (E)-5-(2-bromovinyl)-2′-deoxyuridine (BVDU) . It is characterized by a predicted pKa of 7.54 ± 0.10 and is supplied as a crystalline solid with a purity of ≥95% .

Critical Procurement Factors for 5(2-Bromovinyl)uracil (BVU) in In Vivo Studies


Unlike its parent nucleoside drugs (BVDU or sorivudine) which are active antivirals, BVU's scientific utility lies in its dual role: as a metabolite that can be regenerated to active drug in vivo [1] and as a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD) . Substituting BVU with other uracil derivatives (e.g., 5-fluorouracil or 5-iodouracil) is not feasible as they lack the specific (E)-5-(2-bromovinyl) substituent required for DPD inactivation and metabolic regeneration [2]. Furthermore, its unusually long plasma half-life relative to the active parent drug makes it a critical analyte and tool for pharmacokinetic studies [3].

Quantitative Evidence for Selecting 5(2-Bromovinyl)uracil (BVU) Over Alternatives


Superior In Vivo Half-Life of BVU Enables Sustained Antiviral and Antitumor Potentiation

While the active antiviral drug BVDU is rapidly cleared from the bloodstream within 2-3 hours in rats, its metabolite BVU persists for a significantly longer period [1]. This prolonged presence allows for the in vivo regeneration of BVDU and the sustained inhibition of DPD, thereby enhancing the efficacy of co-administered drugs like 5-fluorouracil (5-FU).

Pharmacokinetics Drug Metabolism Antiviral Therapy

Potent, Irreversible DPD Inactivation Differentiates BVU from Other Uracil Analogs

BVU irreversibly inactivates dihydropyrimidine dehydrogenase (DPD) in an NADPH-dependent manner, a property not shared by other common uracil derivatives . This mechanism-based inhibition is quantifiably distinct from reversible inhibitors or those lacking the specific (E)-5-(2-bromovinyl) group.

Enzyme Inhibition Cancer Chemotherapy Drug Interaction

BVU Demonstrates In Vitro Anti-HSV-1 Activity, Albeit Lower Than Its Nucleoside Progenitor

In cell culture studies, BVU exhibits marked activity against HSV-1, though it is less potent than the reference compound BVDU [1]. This activity is likely due to metabolic conversion to an active phosphorylated form, highlighting its potential as a prodrug or a tool for studying viral thymidine kinase activation pathways.

Antiviral Activity Herpes Simplex Virus Cell Culture

Metabolic Regeneration to Active BVDU In Vivo Provides a Unique Pharmacokinetic Advantage

A key differentiator for BVU is its ability to be regenerated into the highly potent antiviral agent BVDU in vivo [1]. This metabolic recycling is not observed with other pyrimidine bases and makes BVU a unique tool for studying prodrug activation and sustained antiviral therapy.

Prodrug Activation Metabolism In Vivo Efficacy

Recommended Research Applications for 5(2-Bromovinyl)uracil (BVU) Based on Evidence


Pharmacokinetic Studies of Bromovinyl-Based Antivirals and Prodrugs

Given its exceptionally long plasma half-life relative to BVDU [1] and its role as the primary metabolite, BVU is an essential analytical standard and in vivo probe for pharmacokinetic and metabolic studies of sorivudine, BVDU, and related nucleoside drugs. Researchers can use BVU to calibrate LC-MS/MS assays and to model the complex disposition and regeneration of these agents .

Potentiation of 5-Fluorouracil (5-FU) Antitumor Activity

BVU is a validated tool for enhancing the chemotherapeutic efficacy of 5-FU [1]. Its ability to irreversibly inactivate DPD leads to a quantifiable increase in 5-FU plasma half-life (5-fold) and area under the curve (8-fold) [2]. This application is crucial for preclinical oncology studies aimed at improving 5-FU bioavailability and therapeutic index.

Mechanistic Studies of Viral Thymidine Kinase (TK) and Dihydropyrimidine Dehydrogenase (DPD)

BVU serves as a specific molecular probe for two distinct enzyme systems. Its phosphorylation by viral TK to active metabolites [1] makes it a tool for studying the activation of nucleoside analogs in herpesvirus-infected cells. Simultaneously, its potent and irreversible inactivation of DPD makes it a key compound for investigating the structure, function, and clinical pharmacology of this critical drug-metabolizing enzyme.

Antiviral Prodrug Design and Metabolism Research

The unique property of BVU to be regenerated to the active antiviral drug BVDU in vivo [1] positions it as a central molecule for developing and testing novel prodrug strategies. Researchers can investigate the enzymatic pathways (e.g., pentosyl transferases) responsible for this conversion and design new nucleoside analogs with improved oral bioavailability or sustained release profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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